molecular formula C9H20NO2+ B14094870 (2S,4R,5S)-Muscarine CAS No. 7619-12-7

(2S,4R,5S)-Muscarine

Cat. No.: B14094870
CAS No.: 7619-12-7
M. Wt: 174.26 g/mol
InChI Key: UQOFGTXDASPNLL-UHFFFAOYSA-N
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Description

(2S,4R,5S)-Muscarine is a naturally occurring alkaloid found in certain mushrooms, particularly in the genus Amanita. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological functions. The compound has a significant role in neuropharmacology and toxicology due to its ability to mimic the action of acetylcholine, a neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S)-Muscarine typically involves several steps, starting from readily available precursors One common method includes the use of chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. when required, it can be produced using advanced organic synthesis techniques, including asymmetric synthesis and catalytic methods to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S)-Muscarine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R,5S)-Muscarine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of muscarinic receptors and their ligands.

    Biology: Helps in understanding the role of acetylcholine in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Limited industrial applications, primarily used in research and development.

Mechanism of Action

(2S,4R,5S)-Muscarine exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound mimics the action of acetylcholine, leading to effects such as increased glandular secretions, smooth muscle contraction, and modulation of heart rate.

Comparison with Similar Compounds

Similar Compounds

    Acetylcholine: The natural neurotransmitter that (2S,4R,5S)-Muscarine mimics.

    Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.

    Oxotremorine: A synthetic muscarinic agonist used in research.

Uniqueness

This compound is unique due to its high specificity and potency for muscarinic receptors. Unlike acetylcholine, it is not rapidly degraded by acetylcholinesterase, leading to prolonged effects. This makes it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFGTXDASPNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018055
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-12-7, 300-54-9
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R,5S)-Muscarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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